![molecular formula C21H30N2O B12444233 5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one](/img/structure/B12444233.png)
5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one is a complex organic compound that features a phenyl group, a cyclohexene ring, and a tetramethylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Tetramethylpiperidine Moiety: The tetramethylpiperidine moiety can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a suitable leaving group on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the tetramethylpiperidine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexene ring, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the tetramethylpiperidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base and in the preparation of other derivatives.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with similar structural features, used in polymer chemistry.
5-Oxo-5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pentanoic acid: A compound with similar functional groups, used in biochemical studies.
Uniqueness
5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one is unique due to its combination of a phenyl group, a cyclohexene ring, and a tetramethylpiperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C21H30N2O |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
5-phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C21H30N2O/c1-20(2)13-18(14-21(3,4)23-20)22-17-10-16(11-19(24)12-17)15-8-6-5-7-9-15/h5-9,12,16,18,22-23H,10-11,13-14H2,1-4H3 |
Clave InChI |
NEBPBGRWZCIRHI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC2=CC(=O)CC(C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)
![5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12444165.png)
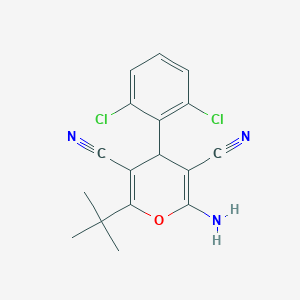
![(2-Hydroxy-5-nitro-phenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B12444178.png)
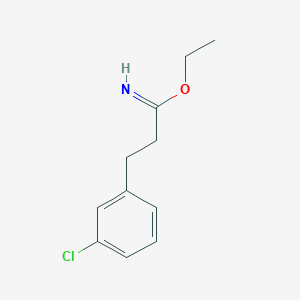
![tert-Butyl 3-{[4-(trifluoromethyl)anilino]methyl}azetidine-1-carboxylate](/img/structure/B12444185.png)

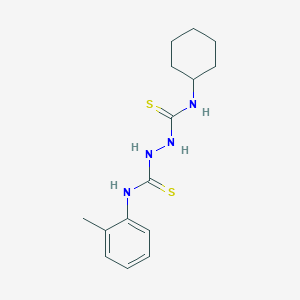
![N-(3,4-dichlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B12444201.png)
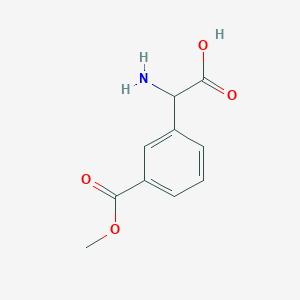
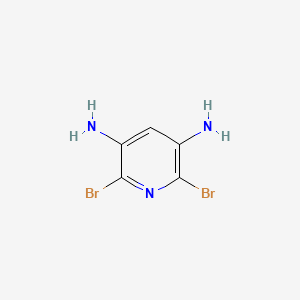
![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12444221.png)
